molecular formula C19H22ClN3O2 B5380097 4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5380097
M. Wt: 359.8 g/mol
InChI Key: JXPSLQIDLOAOCF-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting the activity of various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-17-8-6-16(7-9-17)21-19(24)23-12-10-22(11-13-23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSLQIDLOAOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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